4-(N-Hydroxycarbamimidoyl)benzoic acid

Description

BenchChem offers high-quality 4-(N-Hydroxycarbamimidoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Hydroxycarbamimidoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |

InChI |

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |

InChI Key |

VEEGPIDERPILTD-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-carboxybenzamidoxime chemical structure and molecular weight

An In-Depth Technical Guide to 4-Carboxybenzamidoxime: Structure, Synthesis, and Applications

Fundamental Properties of 4-Carboxybenzamidoxime

4-Carboxybenzamidoxime, also known as 4-(N'-hydroxycarbamimidoyl)benzoic acid, is an aromatic organic compound that incorporates both a carboxylic acid and an amidoxime functional group. This unique combination of functionalities makes it a versatile building block in the synthesis of more complex molecules and a subject of interest for its potential biological activities.[1] Amidoximes, in general, are recognized as important pharmacophores and are often utilized as bioisosteres of carboxylic acids or as prodrugs for amidines, which can enhance the pharmacokinetic profile of a drug candidate.[2][3]

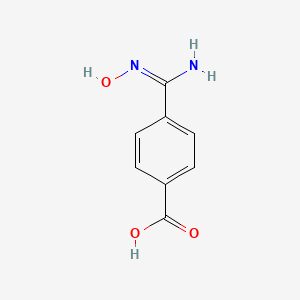

Chemical Structure

The structure of 4-carboxybenzamidoxime consists of a benzene ring substituted at the 1 and 4 positions with a carboxylic acid group (-COOH) and an amidoxime group (-C(NH2)=NOH), respectively. The presence of both a hydrogen bond donor (the oxime hydroxyl and the amine) and an acceptor (the carboxyl oxygen and the oxime nitrogen) in close proximity influences its chemical behavior and biological interactions.

Caption: Chemical structure of 4-carboxybenzamidoxime.

Physicochemical Properties

A summary of the key physicochemical properties of 4-carboxybenzamidoxime is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 4-(N'-hydroxycarbamimidoyl)benzoic acid |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis of 4-Carboxybenzamidoxime

The most common and straightforward method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[3] In the case of 4-carboxybenzamidoxime, the readily available starting material is 4-cyanobenzoic acid.[4][5] The reaction involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.

Synthesis Workflow

The synthesis is typically a one-step process, although purification may require additional steps. The general workflow involves dissolving the starting nitrile and hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine.

Caption: General workflow for the synthesis of 4-carboxybenzamidoxime.

Experimental Protocol

The following is a representative protocol for the synthesis of 4-carboxybenzamidoxime from 4-cyanobenzoic acid.

Materials:

-

Hydroxylamine hydrochloride (1.5 eq)[6]

-

Sodium carbonate (or Triethylamine) (1.5 eq)[7]

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-cyanobenzoic acid in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and sodium carbonate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid to precipitate the product. The carboxylic acid group requires the solution to be acidic for the product to be in its neutral form and precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain 4-carboxybenzamidoxime.

Spectroscopic Characterization

The structure of the synthesized 4-carboxybenzamidoxime should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets around 7.5-8.0 ppm), a broad singlet for the -OH of the carboxylic acid (around 12-13 ppm), a singlet for the -OH of the oxime (around 9-10 ppm), and a broad singlet for the -NH2 protons (around 5-6 ppm).[8][9] |

| ¹³C NMR | Signals for the aromatic carbons, a signal for the carboxylic carbon (around 165-175 ppm), and a signal for the amidoxime carbon (around 150-160 ppm).[8] |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a C=N stretch (around 1640-1690 cm⁻¹), and aromatic C-H stretches.[10][11][12][13] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 180.16 g/mol .[14][15] |

Applications in Drug Development

The amidoxime functional group is of significant interest in medicinal chemistry due to its versatile properties.[1][16]

-

Bioisosterism: The amidoxime group can act as a bioisostere for a carboxylic acid, potentially improving membrane permeability and oral bioavailability.[2]

-

Prodrugs: Amidoximes are well-known prodrugs of amidines.[7] The in vivo reduction of the amidoxime to the corresponding amidine can release the active form of the drug.

-

Therapeutic Potential: Amidoxime-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antimalarial agents.[1][16] The specific therapeutic potential of 4-carboxybenzamidoxime would depend on the target and further derivatization.

The development of new chemical entities containing the amidoxime scaffold continues to be an active area of research, with the aim of producing more effective and safer medicines.[16]

Conclusion

4-Carboxybenzamidoxime is a valuable chemical entity with a well-defined structure and accessible synthetic route. Its unique combination of a carboxylic acid and an amidoxime group provides a platform for the development of novel therapeutic agents. The information presented in this guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development, highlighting the importance of this compound and the broader class of amidoximes.

References

- Sharghi, H., & Hosseini, M. (2005). Solvent-free and atom efficient conversion of aldehydes into nitriles. Journal of Chemical Research, 2005(10), 658-660.

- Ghada, M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery, 21(18).

- Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes.

- Sharghi, H., & Sarvari, M. H. (2003). Reaction mechanisms of the reaction between nitriles and hydroxylamine.

- Karrout, Y., et al. (2021). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.

- Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.

- de la Mora, E., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(22), 5433.

- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(1), 445.

- Tiemann, F. (1884). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society, C: Organic, 691-697.

- Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7011.

- Chen, Y., et al. (2020). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 25(15), 3358.

- University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy.

- The features of IR spectrum. (n.d.). University of Anbar.

- CymitQuimica. (n.d.). CAS 619-65-8: 4-Cyanobenzoic acid.

- Ma, H., & Raftery, D. (2012). RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification. Analytical Chemistry, 84(24), 10638–10645.

- Sigma-Aldrich. (n.d.). 4-Cyanobenzoic acid 99% CAS 619-65-8.

- Santa Cruz Biotechnology. (n.d.). 4-Carboxybenzamidine hydrochloride | CAS 42823-72-3.

- Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Warsaw.

- Santa Cruz Biotechnology. (n.d.). 4-Cyanobenzoic acid | CAS 619-65-8.

- UCLA. (n.d.). IR Absorption Table. WebSpectra.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem.

- National Center for Biotechnology Information. (n.d.). Benzenediazonium, 4-carboxy-. PubChem.

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

- National Center for Biotechnology Information. (n.d.). 4-Cyanobenzoic acid. PubChem.

- Scherer, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3465–3475.

- Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.

- National Center for Biotechnology Information. (n.d.). 4-(Carboxymethyl)benzenediazonium. PubChem.

- Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 262-272.

- National Center for Biotechnology Inform

- Tokopi, W. (2023). Biopharmaceutics and its Important Role in Pharmaceutical Product Development. Journal of Basic and Clinical Pharmacy, 14(3), 252-253.

- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.

- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldoxime. PubChem.

- Rahman, M. M., et al. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Journal of the Bangladesh Chemical Society, 25(1), 75-81.

- National Center for Biotechnology Information. (n.d.). 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid. PubChem.

- Carr, S. A., & Biemann, K. (1980). Gas chromatographic mass spectrometric sequencing of peptides and proteins containing gamma-carboxyglutamic acid. Biomedical Mass Spectrometry, 7(4), 172-178.

- Malfatti, M. A., et al. (2009). Directly Coupled High-Performance Liquid Chromatography-Accelerator Mass Spectrometry Measurement of Chemically Modified Protein and Peptides. Analytical Chemistry, 81(21), 8939–8945.

- Kumar, A., et al. (2020). Supporting Information for: Ruthenium(II)

- ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.

- Wikipedia. (n.d.). 4-Carboxybenzaldehyde.

- Johnson, C. H., et al. (2019). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Metabolites, 9(10), 211.

- ChemicalBook. (n.d.). 4-Hydroxybenzamide synthesis.

- Singh, A., et al. (2014). BCS class IV drugs: Highly notorious candidates for formulation development. Journal of Controlled Release, 196, 163-174.

- Al-Masoudi, N. A., et al. (2014). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).

- Scribd. (n.d.). Carbendazim in Drug Discovery Insights.

- Saini, A., et al. (2021). Pharmaceutical cocrystals: a rising star in drug delivery applications. Expert Opinion on Drug Delivery, 18(12), 1693-1711.

- Emwas, A. H., et al. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 4-Cyanobenzoic acid | CAS 619-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

Technical Guide: Solubility & Handling of 4-(N-Hydroxycarbamimidoyl)benzoic Acid

Executive Summary

This guide provides a technical framework for the solubilization and handling of 4-(N-Hydroxycarbamimidoyl)benzoic acid (also known as 4-carboxybenzamidoxime). This compound presents a classic solubility paradox common in drug discovery and materials science (e.g., MOF synthesis): it possesses hydrophilic functional groups (-COOH, -C(NH2)=NOH) yet exhibits poor solubility in neutral water due to high lattice energy and intermolecular hydrogen bonding.

Core Finding:

-

DMSO: Recommended for high-concentration stock solutions (>50 mM). Solvation is thermodynamically favorable due to dipole-dipole disruption of the crystal lattice.

-

Water (Neutral): Poor solubility (<1 mg/mL). The molecule exists largely in a zwitterionic or neutral aggregate state that favors the solid phase.

-

Water (pH Modified): Solubility increases logarithmically at pH > 8 (anionic form) or pH < 2 (cationic form).

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To master the handling of this compound, one must understand the competition between its Crystal Lattice Energy and Solvation Energy .

Structural Analysis

The molecule consists of a hydrophobic benzene ring flanked by two polar regions:

-

Carboxylic Acid (C-4): pKa ≈ 4.2. At neutral pH, this exists as a carboxylate anion (-COO⁻).

-

Amidoxime (C-1): An amphoteric group.

-

Basic Nitrogen: Can be protonated (pKa ≈ 5–6).

-

Acidic Hydroxyl: Can be deprotonated (pKa ≈ 11–12).

-

The Solubility Paradox

In neutral water (pH ~7), the molecule often adopts a pseudo-zwitterionic character or forms strong intermolecular hydrogen bonds (Head-to-Tail dimerization) between the amidoxime and carboxylic acid groups of adjacent molecules. This creates a stable crystal lattice that water molecules cannot easily penetrate, despite the compound's polarity.

DMSO , being a polar aprotic solvent with a high dielectric constant and a strong dipole, disrupts these intermolecular hydrogen bonds without requiring ionization, effectively "shielding" the molecules from each other.

Solubility Data Profile

The following values represent practical working ranges derived from structural analogs (e.g., benzamidoxime, terephthalic acid) and standard laboratory behavior for this class of compounds.

| Solvent System | Practical Solubility | Thermodynamic State | Primary Interaction |

| DMSO (Anhydrous) | High (>50 mg/mL) | Stable Solution | Dipole-Dipole & H-bond Acceptance |

| Water (pH 7) | Low (<1 mg/mL) | Suspension/Precipitate | Hydrophobic Effect (Lattice Dominant) |

| 0.1 M NaOH (aq) | High (>20 mg/mL) | Stable Solution | Ion-Dipole (Dianion formation) |

| 0.1 M HCl (aq) | Moderate (~10 mg/mL) | Metastable Solution | Ion-Dipole (Cation formation) |

| Ethanol (Abs.) | Moderate (5–10 mg/mL) | Temperature Dependent | H-bond Donor/Acceptor |

Critical Note: While soluble in acid/base, amidoximes are thermally unstable and prone to hydrolysis. Avoid heating aqueous solutions above 40°C, as this converts the amidoxime to an amide or carboxylic acid.

Visualization of Solvation Mechanics

The following diagram illustrates the mechanistic difference between the "Lattice Lock" in water and "Lattice Disruption" in DMSO.

Figure 1: Mechanistic contrast. In water, intermolecular forces dominate (aggregation). In DMSO, solvent-solute interactions dominate (dissolution).

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Purpose: To create a high-concentration (e.g., 50 mM) master stock for long-term storage at -20°C.

-

Weighing: Weigh the target mass of 4-(N-Hydroxycarbamimidoyl)benzoic acid into a sterile microcentrifuge tube.

-

Solvent Addition: Add fresh, anhydrous DMSO (Grade: Molecular Biology or HPLC).

-

Why Fresh? DMSO is hygroscopic. Absorbed water can cause compound precipitation or slow hydrolysis over time.

-

-

Dissolution: Vortex gently for 30–60 seconds. The solution should become clear and colorless.

-

Validation: Hold the tube against a light source. If turbidity persists, sonicate in a water bath for 2 minutes (ambient temp). Do not heat.

-

-

Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "Crash-Out" Check)

Purpose: To introduce the compound into a biological assay or reaction buffer without precipitation.

-

Preparation: Pre-warm the assay buffer (e.g., PBS pH 7.4) to 25°C or 37°C.

-

Stepwise Dilution:

-

Do not add the stock directly to the full volume of water. This creates a local high-concentration shock that induces precipitation.

-

Technique: Place the buffer in a vortexing tube. While vortexing, slowly pipette the DMSO stock into the center of the liquid vortex.

-

-

Limit Check: Ensure the final DMSO concentration is <1% (v/v) to avoid solvent toxicity in biological assays.

-

Visual Validation: Inspect for "schlieren" lines or fine particulates. If precipitate forms, the concentration exceeds the aqueous solubility limit (likely ~100–500 µM depending on pH).

Self-Validating Workflow Diagram

This workflow ensures that researchers identify solubility issues before committing valuable reagents to an experiment.

Figure 2: Decision tree for solubilization. The diamond nodes represent critical "Stop/Go" validation points.

Stability & Degradation (Expertise Note)

Researchers must be aware that the amidoxime group is a labile pharmacophore .

-

Hydrolysis: In acidic aqueous environments or at elevated temperatures (>50°C), the amidoxime group hydrolyzes to the amide (4-carbamoylbenzoic acid) or fully hydrolyzes to the dicarboxylic acid (terephthalic acid).

-

Tiemann Rearrangement: Under specific catalytic conditions, amidoximes can rearrange to ureas.

-

Mitigation: Always keep aqueous solutions on ice if not immediately used. Perform dilutions immediately prior to use.

References

-

Physicochemical Properties of Benzoic Acid Derivatives

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic acid.

-

URL:[Link]

-

Amidoxime Stability and Hydrolysis

- Title: Stability of Amidoxime Isomers (ResearchG

-

URL:[Link]

-

DMSO Solvation Mechanisms

- Title: Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions.

-

URL:[Link]

-

Synthesis and Purification of Amidoximes (Recrystallization protocols)

- Title: Organic Syntheses Procedure: Prepar

-

URL:[Link]

Comprehensive Analysis of p-Carboxybenzamidoxime Acidity: pKa Determination, Substituent Effects, and Experimental Protocols

Executive Summary

The amidoxime functional group (–C(NH₂)=NOH) is a critical pharmacophore and chelating moiety, widely leveraged in the design of prodrugs, PD-L1 ligands, and poly(acrylamidoxime) adsorbents for uranium extraction from seawater[1][2]. Despite its utility, the acid-base behavior of amidoximes has historically been a subject of literature controversy.

As a Senior Application Scientist, understanding the precise protonation states of amidoxime derivatives is paramount for optimizing binding affinities and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of p-carboxybenzamidoxime (4-carboxybenzamidoxime), detailing its multibasic nature, the causality behind its acidity constants (pKa), and the self-validating experimental protocols required for accurate empirical determination.

Mechanistic Framework of Acidity in p-Carboxybenzamidoxime

p-Carboxybenzamidoxime is a polyprotic system characterized by three distinct ionizable groups. The presence of electron-withdrawing and/or electron-donating groups on the benzene ring fundamentally alters the stability of the cationic, neutral, and anionic species at a given pH[1].

The Three Pillars of Ionization

-

The Carboxylic Acid Group (pKa₁): The para-carboxy group is the most acidic site. Deprotonation yields a carboxylate anion (–COO⁻).

-

The Amidoxime Nitrogen (pKa₂): In highly acidic media, the oxime nitrogen is protonated, yielding a cationic species. Deprotonation of this nitrogen transitions the molecule to its neutral (or zwitterionic, if the carboxyl group is already deprotonated) form. Experimental data on the base benzamidoxime scaffold yields a pKa of 4.85 for this transition[1].

-

The Oxime Hydroxyl Group (pKa₃): The hydroxyl group of the oxime is highly basic. Its deprotonation provides the fully anionic form of the compound, with a baseline pKa of 12.36 in unsubstituted benzamidoxime[1].

Hammett Substituent Effects

The acidity of the amidoxime group is highly sensitive to para-substitution. While the neutral carboxylic acid (–COOH) is electron-withdrawing (

Protonation states of p-carboxybenzamidoxime across the pH gradient.

Quantitative Data Summary

The following table synthesizes the thermodynamic acidity constants based on high-level spectroscopic titrations and computational modeling (MP2/M06-2X with SMD solvent models) of the benzamidoxime scaffold[1][2][3].

| Ionizable Group | Dissociation Reaction | Baseline pKa | Expected p-Carboxy pKa |

| Carboxylic Acid | –COOH ⇌ –COO⁻ + H⁺ | N/A | ~4.20 |

| Amidoxime Nitrogen | –C(NH₂⁺)=NOH ⇌ –C(NH₂)=NOH + H⁺ | 4.85 ± 0.05[1] | ~4.85 |

| Oxime Hydroxyl | –C(NH₂)=NOH ⇌ –C(NH₂)=NO⁻ + H⁺ | 12.36 ± 0.05[1] | ~12.36 |

Note: Potentiometric methods often fail to provide reliable data outside the pH 2–12 range due to the buffering reaction of water. Therefore, pKa₃ (>12) requires specialized spectroscopic or computational validation[1].

Self-Validating Experimental Protocols

To empirically determine the pKa values of p-carboxybenzamidoxime, researchers must employ methodologies that inherently validate their own data integrity. We outline two primary workflows: UV-Vis Spectrophotometric Titration and Potentiometric Titration.

Protocol 1: UV-Vis Spectrophotometric Titration

Because the amidoxime chromophore undergoes significant electronic shifts upon deprotonation, UV-Vis titration is the gold standard for this class of molecules[1][2].

Causality & Validation: This system is self-validating through the observation of isosbestic points . If the spectral curves intersect at a single, sharp wavelength across multiple pH values, it mathematically proves that only two species are in equilibrium. If the isosbestic point drifts, it immediately alerts the scientist to side reactions (e.g., degradation or precipitation).

Step-by-Step Methodology:

-

Analyte Preparation: Prepare a

M solution of p-carboxybenzamidoxime in a 0.1 M KCl aqueous matrix. Insight: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain static and concentration-based pKa values can be accurately converted to thermodynamic constants. -

Baseline Calibration: Standardize the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) and blank the UV-Vis spectrophotometer with the 0.1 M KCl solution.

-

Titration Execution: Inject micro-aliquots of 0.01 M NaOH (or HCl for the reverse titration) into the analyte solution under continuous stirring and nitrogen blanketing (to prevent CO₂ absorption).

-

Spectral Acquisition: After each injection, allow 60 seconds for equilibrium. Record the pH and capture the absorption spectrum from 200 nm to 400 nm.

-

Data Deconvolution: Identify the wavelength of maximum absorbance difference (

) between the protonated and deprotonated states. Apply a non-linear regression fit to the Absorbance vs. pH curve using the Henderson-Hasselbalch equation to extract the exact pKa.

Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Protocol 2: Potentiometric Titration (Range Limited)

Potentiometric titration is highly effective for determining pKa₁ (carboxyl) and pKa₂ (amidoxime nitrogen) but is fundamentally limited for pKa₃ (oxime hydroxyl) due to the alkaline error of glass electrodes at pH > 12[1].

Causality & Validation: The accuracy of this method relies on the Gran plot analysis. By transforming the titration curve into a linear Gran plot, the scientist can precisely determine the equivalence point and validate that the electrode is responding in a Nernstian manner.

Step-by-Step Methodology:

-

Solution Setup: Dissolve 2.0 mM of p-carboxybenzamidoxime in 50 mL of 0.15 M NaCl (mimicking physiological ionic strength).

-

Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to ensure all ionizable groups (carboxyl and amidoxime nitrogen) are fully protonated.

-

Automated Titration: Use an automated titrator to add 0.05 M NaOH in 0.01 mL increments.

-

Equilibrium Criteria: Program the titrator to wait for a signal drift of less than 0.1 mV/sec before recording the volume and pH.

-

Analysis: Utilize specialized software (e.g., SiriusT3 or Hyperquad) to fit the multi-component titration curve, yielding pKa₁ and pKa₂.

Computational Grounding and Solvent Effects

When experimental determination of the highly basic oxime hydroxyl group (pKa > 12) is obstructed by water buffering, computational chemistry provides a rigorous alternative.

Recent studies on the amidoxime functional group demonstrate that standard DFT methods often fail due to the complex hydration shell of oxoacids[2][3]. To achieve a root-mean-square deviation of less than 0.46 pKa units, researchers must employ calculations at the MP2 or M06-2X levels of theory , combined with the SMD (Solvation Model based on Density) implicit solvent model[2][3]. This specific protocol accurately captures the free energy of solvation, effectively bridging the gap between gas-phase basicity and aqueous acidity[2].

References

-

Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. nih.gov.[Link]

-

Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. acs.org.[Link]

-

Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. ornl.gov.[Link]

Sources

- 1. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]

Whitepaper: Mechanistic Pathways and Optimized Protocols for the Conversion of 4-Cyanobenzoic Acid to 4-Carboxybenzamidoxime

Executive Summary

The conversion of aromatic nitriles to amidoximes is a foundational transformation in medicinal chemistry and materials science. Specifically, 4-carboxybenzamidoxime (N'-hydroxy-4-carboxybenzenecarboximidamide) is a highly versatile synthetic intermediate. It is predominantly utilized as a precursor for synthesizing 1,2,4-oxadiazole-based therapeutics[1][2] and serves as a critical pharmacophore in the development of nitric oxide (NO) donors[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we dissect the mechanistic causality of the nucleophilic addition of hydroxylamine to 4-cyanobenzoic acid, provide a self-validating experimental framework, and outline strategies to suppress common side reactions, ensuring high-fidelity product generation.

Mechanistic Causality: Nitrile to Amidoxime

The transformation of the electron-deficient nitrile group of 4-cyanobenzoic acid into an amidoxime relies on a targeted nucleophilic addition mechanism. Understanding the distinct phases of this pathway is critical for troubleshooting and optimization.

-

Reagent Activation (In Situ Free Base Generation): Hydroxylamine is highly unstable as a free base and is typically supplied as a hydrochloride salt (NH₂OH·HCl). An auxiliary base, such as sodium carbonate (Na₂CO₃) or triethylamine, is required to deprotonate the salt[3]. The choice of a mild base like Na₂CO₃ is deliberate; it prevents the alkaline hydrolysis of the nitrile or carboxylic acid groups that stronger bases (e.g., NaOH) might induce.

-

Nucleophilic Attack: Free hydroxylamine is an ambidentate nucleophile. The nitrogen atom, being less electronegative and more polarizable than oxygen, is the superior nucleophile. It attacks the electrophilic carbon of the nitrile group. The presence of the electron-withdrawing carboxylic acid group at the para position of 4-cyanobenzoic acid enhances the electrophilicity of the nitrile carbon, accelerating the reaction kinetics[4].

-

Proton Transfer & Tautomerization: The initial attack forms a transient, high-energy N-hydroxy intermediate. A rapid, thermodynamically driven proton transfer yields the stable amidoxime tautomer.

-

Side Reactions (Amide Formation): A persistent analytical and purification issue in this synthesis is the formation of amide by-products[5]. This occurs either via a competing nucleophilic attack by the oxygen atom of hydroxylamine or through subsequent hydrolysis of the intermediate. Utilizing specific ionic liquids or optimizing the base-to-reagent ratio can effectively suppress this minor pathway[4][5].

Logical workflow of 4-cyanobenzoic acid conversion to amidoxime.

Quantitative Data & Condition Optimization

The choice of solvent, thermal conditions, and stoichiometry dictates the yield and purity of 4-carboxybenzamidoxime. The table below summarizes the causality behind different reaction environments.

| Methodology | Reagents & Stoichiometry | Conditions | Yield Range | Mechanistic Rationale & Causality |

| Standard Reflux | Nitrile (1.0 eq), NH₂OH·HCl (1.5-2.0 eq), Na₂CO₃ (2.0 eq) | EtOH/H₂O, 60-80°C, 2-48h[3][4] | 85–98% | Protic solvents stabilize the transition state; thermal energy overcomes the activation barrier of the nitrile addition. |

| Ionic Liquids | Nitrile (1.0 eq), NH₂OH (free base) | Imidazolium/Phosphonium ILs, 25-50°C[5] | >90% | ILs promote selective N-attack, eliminating amide by-products and drastically reducing reaction time[5]. |

| Ultrasound-Assisted | Nitrile (1.0 eq), NH₂OH·HCl, Base | Solvent-free, Ultrasonic irradiation[3] | 70–85% | Acoustic cavitation enhances mass transfer, allowing for rapid conversion without bulk heating[3]. |

| Aqueous Biocatalytic | Nitrile (1.0 eq), NH₂OH (1.0-1.3 eq) | Aqueous medium, 20-40°C[1] | Variable | Directly utilizes aqueous streams from nitrilase-catalyzed hydrations, reducing organic solvent waste[1]. |

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of 4-carboxybenzamidoxime, the following protocol integrates continuous validation steps to confirm reaction progress and intermediate states.

Materials Required:

-

4-Cyanobenzoic acid (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)[4]

-

Sodium carbonate (2.0 eq)[4]

-

Absolute Ethanol and Deionized Water

Step-by-Step Methodology:

-

Reagent Preparation & Base Activation: In a round-bottom flask equipped with a magnetic stirrer, suspend hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq) in a 4:1 mixture of Ethanol/Water. Stir at room temperature for 15 minutes.

-

Causality & Validation: The visible evolution of CO₂ gas validates the neutralization process, confirming the successful in situ generation of free hydroxylamine.

-

-

Substrate Addition: Add 4-cyanobenzoic acid (1.0 eq) to the suspension. The mixture will likely remain heterogeneous at this stage.

-

Thermal Activation (Reflux): Attach a reflux condenser and heat the mixture to 60-80°C[4].

-

Causality & Validation: Heating provides the kinetic energy required for the nucleophilic addition. As the reaction proceeds, the starting material typically dissolves, indicating conversion to the more polar amidoxime product.

-

-

In-Process Monitoring: After 2–4 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

-

Validation: The disappearance of the starting material and the appearance of a lower-Rf spot (due to the increased hydrogen-bonding capacity of the amidoxime) confirms reaction progress.

-

-

Work-up: Once complete, cool the reaction to room temperature. The product often precipitates. If precipitation is incomplete, concentrate the ethanol under reduced pressure and add cold water. Filter the resulting solid[4].

-

Purification: Wash the filter cake with cold water to remove residual inorganic salts (NaCl, unreacted Na₂CO₃). Recrystallize from hot ethanol/water to obtain analytically pure 4-carboxybenzamidoxime.

Step-by-step experimental workflow for amidoxime synthesis.

Analytical Verification

To establish absolute trustworthiness in the synthesized compound, the isolated product must be verified using spectroscopic methods:

-

¹H NMR (DMSO-d₆): The defining features of the amidoxime group are the exchangeable protons. Look for a broad singlet around 9.5–10.0 ppm corresponding to the N-OH proton, and a broad singlet around 5.8–6.0 ppm for the NH₂ protons. The aromatic protons of the para-substituted ring will appear as two distinct doublets.

-

IR Spectroscopy: The most critical validation is the disappearance of the sharp nitrile (C≡N) stretch at ~2230 cm⁻¹. This is replaced by broad O-H and N-H stretches in the 3500–3300 cm⁻¹ region and a C=N stretch at ~1650 cm⁻¹.

References

-

[5] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source: PubMed (nih.gov) URL:

-

[4] Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem URL:

-

[3] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: PMC (nih.gov) URL:

-

[1] PREPARATION OF SUBSTITUTED 4-(N'-HYDROXYCARBAMIMIDOYL)BENZOIC ACIDS (EP 4157824 B1) Source: European Patent Office (googleapis.com) URL:

-

[2] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds Source: ResearchGate URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: Terephthalic Acid vs. 4-Carboxybenzamidoxime

Topic: Difference between 4-carboxybenzamidoxime and terephthalic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous comparison between Terephthalic Acid (TPA) , a high-tonnage industrial monomer, and its functionalized derivative, 4-Carboxybenzamidoxime (4-CBAO) . While TPA serves as the symmetric dicarboxylic backbone of the polyester industry and reticular chemistry (MOFs), 4-CBAO introduces asymmetry and chelating capability via the amidoxime moiety. This modification radically alters the molecule's reactivity, solubility profile, and application spectrum—shifting utility from bulk polymer synthesis to high-specificity uranium extraction and pharmacophore development.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the symmetry and functional group diversity. TPA is centrosymmetric, driving its high lattice energy and insolubility. 4-CBAO breaks this symmetry, introducing a basic/nucleophilic amidoxime group (

Structural Comparison

The following diagram illustrates the structural divergence and electronic environments of both molecules.

Figure 1: Structural divergence between TPA and 4-CBAO highlighting functional group substitution.

Comparative Data Table

| Property | Terephthalic Acid (TPA) | 4-Carboxybenzamidoxime (4-CBAO) |

| CAS Number | 100-21-0 | 53510-64-8 (generic) / 42823-72-3 (HCl salt) |

| Molecular Weight | 166.13 g/mol | 180.16 g/mol |

| Solubility (Water) | Insoluble (<0.002 g/100mL) | Low (Soluble in hot water/alcohols) |

| Solubility (DMSO) | Soluble | Highly Soluble |

| Acidity (pKa) | pKa₁ 3.54, pKa₂ 4.46 | pKa (COOH) ~3.6; pKa (Amidoxime) ~5.5 (H⁺), ~11 (OH) |

| Primary Reactivity | Esterification, Coordination (O-donor) | Chelation (N,O-donor), Cyclization |

| Crystal System | Triclinic (Type I), Monoclinic (Type II) | Monoclinic (typically P2₁/c) |

Field Insight: The pKa of the amidoxime group is critical. At physiological pH (7.4), the carboxyl is deprotonated (anionic), while the amidoxime remains largely neutral. This zwitterionic potential allows 4-CBAO to penetrate cell membranes more effectively than the dianionic TPA.

Synthetic Pathways[6][7]

While TPA is produced via harsh oxidation, 4-CBAO requires a delicate nucleophilic addition to a nitrile precursor. The synthesis of 4-CBAO is a self-validating process where the disappearance of the sharp nitrile stretch (

Synthesis Workflow

Figure 2: Synthetic divergence. TPA is an oxidation product; 4-CBAO is an addition product of the nitrile analog.

Reactivity & Functionalization

Terephthalic Acid: The Polymer & MOF Backbone

TPA is chemically robust. Its primary utility is as a linear linker.

-

Polyesters: Reacts with ethylene glycol to form PET.

-

MOFs: Forms classic nodes (e.g., UiO-66, MOF-5) where the carboxylates coordinate to Zr or Zn clusters. The reactivity is exclusively Oxygen-based coordination.

4-Carboxybenzamidoxime: The Chelator & Pharmacophore

4-CBAO offers orthogonal reactivity.

-

Uranium Extraction: The amidoxime group is the "gold standard" ligand for sequestering Uranyl ions (

) from seawater. It forms a stable -

Heterocycle Synthesis: 4-CBAO is a precursor to 1,2,4-oxadiazoles. Reaction with carboxylic acid anhydrides or chlorides induces cyclization, a common strategy in medicinal chemistry to create bioisosteres of esters/amides.

-

Prodrugs: The amidoxime can be reduced in vivo to an amidine (a highly basic group often found in serine protease inhibitors), improving oral bioavailability compared to the direct amidine.

Experimental Protocols

Protocol A: Synthesis of 4-Carboxybenzamidoxime

This protocol ensures high purity by controlling pH to prevent hydrolysis of the amidoxime back to the acid.

-

Reagents: Dissolve 4-cyanobenzoic acid (10 mmol) in absolute ethanol (30 mL).

-

Activation: Add Hydroxylamine hydrochloride (30 mmol) and Sodium Carbonate (15 mmol) dissolved in minimal water.

-

Reaction: Reflux at 80°C for 6–12 hours.

-

Checkpoint: Monitor TLC (DCM:MeOH 9:1). The starting material (

) should disappear, replaced by a more polar spot (

-

-

Workup: Evaporate ethanol. Acidify carefully with 1M HCl to pH 5–6.

-

Note: Do not acidify below pH 4, or the amidoxime may hydrolyze or form a soluble hydrochloride salt that is hard to isolate.

-

-

Purification: Filter the white precipitate. Recrystallize from water/ethanol (1:1).

Protocol B: Uranium Uptake Assay (Comparative)

To demonstrate the functional superiority of 4-CBAO over TPA for metal chelation.

-

Preparation: Prepare a 10 ppm stock solution of Uranyl Nitrate (

) in simulated seawater (pH 8.2). -

Adsorbent: Use TPA-based MOF (UiO-66) and 4-CBAO-functionalized resin/MOF.

-

Contact: Incubate 10 mg of adsorbent with 50 mL of Uranium solution for 24 hours.

-

Analysis: Filter supernatant and analyze via ICP-MS.

-

Expected Result: TPA-MOF shows <10% uptake (surface adsorption only). 4-CBAO material shows >90% uptake (chelation).

-

References

-

Synthesis of Amidoximes

- Title: "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- Source: Scientific Research Publishing

-

URL:[Link]

-

Uranium Extraction (Amidoxime Functionality)

- Title: "Modulating Uranium Extraction Performance of Multivariate Covalent Organic Frameworks through Donor–Acceptor Linkers and Amidoxime Nanotraps"

- Source: JACS Au (NIH PubMed Central)

-

URL:[Link]

-

Medicinal Chemistry (Oxadiazole Precursors)

-

Terephthalic Acid Properties

- Title: "Terephthalic Acid - PubChem Compound Summary"

- Source: N

-

URL:[Link]

Sources

MSDS and safety data sheet for 4-(N-Hydroxycarbamimidoyl)benzoic acid

This technical guide provides a comprehensive safety and handling dossier for 4-(N-Hydroxycarbamimidoyl)benzoic acid , a critical intermediate in medicinal chemistry often utilized as a bioisostere or prodrug scaffold for amidines.

Compound Identity & Physicochemical Profile

Synonyms: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid; N-Hydroxy-4-amidinobenzoic acid; 4-Carboxybenzamidoxime.[1]

| Property | Specification |

| CAS Number | 23610-05-1 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| SMILES | C1=CC(=CC=C1C(=NO)N)C(=O)O |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| Melting Point | Decomposes >200°C (Typical for amidoximes) |

| Storage | 2–8°C (Hygroscopic, Air Sensitive) |

Structural Context

The compound features a benzoic acid core substituted at the para position with a hydroxyamidine (amidoxime) group. This functional group is chemically amphoteric and serves as a key pharmacophore in drug design, often acting as a prodrug for amidines (reduced in vivo by cytochrome b5 reductase) to improve oral bioavailability.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on structural analogs and vendor safety data (Sigma-Aldrich), this compound is classified as Acute Toxic (Oral).

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity, Oral | Cat. 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Cat.[2][3] 2 | H315: Causes skin irritation.[2] |

| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/protective clothing/eye protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Critical Handling & Engineering Controls

Expert Insight: The amidoxime moiety is thermally labile and potentially mutagenic (Ames positive in some analogs). Handling requires strict containment to prevent inhalation of fine particulates.

Containment Protocols

-

Primary Barrier: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Glove Box .

-

Ventilation: Ensure face velocity > 100 fpm (0.5 m/s).

-

Aerosol Control: Use static-dissipative weighing boats to minimize dust dispersal.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

-

Dermal: Double-gloving with Nitrile (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling, but immediate change is required upon solution splash.

-

Ocular: Chemical safety goggles. Face shield required if handling large quantities (>10g).

Emergency Response & First Aid

Mechanism of Toxicity: Amidoximes can interfere with nitric oxide synthase (NOS) pathways and may release hydroxylamine upon hydrolysis, which is a potent hemotoxic agent (methemoglobinemia risk).

| Scenario | Action Protocol |

| Ingestion | CRITICAL. Do NOT induce vomiting. Rinse mouth with water. Transport to ER immediately. Treat for potential methemoglobinemia if cyanosis appears. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |

| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing. |

| Fire | Media: Water spray, Dry chemical, CO₂. Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO). |

Synthesis & Metabolic Pathway Visualization

The following diagram illustrates the standard synthetic route from 4-cyanobenzoic acid and the biological reduction pathway that necessitates its classification as a bioactive agent.

Figure 1: Synthetic pathway from nitrile precursors and subsequent in vivo metabolic reduction to the active amidine species.

Stability & Reactivity

-

Thermal Instability: Amidoximes undergo Tiemann rearrangement or dehydration to cyanamides/ureas at high temperatures (>150°C).

-

Incompatibilities:

-

Strong Oxidizing Agents: Can convert the oxime to unstable nitroso/nitro derivatives.

-

Acids/Bases: Hydrolysis of the amidoxime group to the amide (4-carbamoylbenzoic acid) occurs readily in strong acid or base.

-

Acylating Agents: Reacts rapidly to form O-acyl amidoximes (potential explosion hazard if heated).

-

Ecological Impact & Disposal

-

Ecotoxicity: No specific data available. Treat as WGK 3 (Severe water hazard) due to structural similarity to toxic aromatic amines.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush to sewer.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-(N′-Hydroxycarbamimidoyl)benzoic acid. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid (CID 10535365).[1] National Library of Medicine.[1] Retrieved from [Link][1]

- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-carboxybenzamidoxime from 4-cyanobenzoic acid and hydroxylamine

The following Application Note and Protocol details the synthesis of 4-Carboxybenzamidoxime (also known as 4-(N-hydroxycarbamimidoyl)benzoic acid) from 4-cyanobenzoic acid.

This guide is structured for medicinal chemists and process development scientists, focusing on the critical stoichiometry required to handle the bifunctional nature (carboxylic acid + nitrile) of the starting material.

Target Compound: 4-(N-hydroxycarbamimidoyl)benzoic acid CAS Registry Number: 1206-17-3 (Generic for acid), 1227154-44-0 (Ethyl ester ref) Primary Application: Intermediate for 1,2,4-oxadiazole heterocycles; peptidomimetic prodrug design.

Introduction & Strategic Analysis

The conversion of nitriles to amidoximes is a fundamental transformation in medicinal chemistry, typically serving as the "click" precursor for constructing 1,2,4-oxadiazoles (bioisosteres of esters/amides).

While the reaction of a simple benzonitrile with hydroxylamine is trivial, 4-cyanobenzoic acid presents a specific challenge: acidity . The carboxylic acid moiety (

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the free hydroxylamine nitrogen on the nitrile carbon. This addition is base-catalyzed.

-

Deprotonation: The first equivalent of base neutralizes the carboxylic acid.

-

Activation: Subsequent base frees

from -

Nucleophilic Attack: The neutral

attacks the nitrile to form the amidoxime.

Caption: Mechanistic flow highlighting the dual base consumption required for acidic substrates.

Experimental Protocol

Safety & Pre-requisites

-

Hydroxylamine Hydrochloride: Corrosive and potential sensitizer. Avoid metal spatulas (can catalyze decomposition).

-

Reaction Class: Exothermic upon base addition.

-

Solvent System: Ethanol/Water is preferred over Methanol to raise the reflux temperature (

vs

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Scale: 10 mmol) | Role |

| 4-Cyanobenzoic acid | 147.13 | 1.0 | 1.47 g | Substrate |

| Hydroxylamine HCl | 69.49 | 3.0 | 2.08 g | Nucleophile Source |

| Sodium Carbonate | 105.99 | 2.0 | 2.12 g | Base (Dual role) |

| Ethanol (Abs) | - | - | 20 mL | Solvent (Organic) |

| Water (DI) | - | - | 10 mL | Solvent (Inorganic) |

Note on Base:

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-cyanobenzoic acid (1.47 g) in Ethanol (20 mL).

-

Hydroxylamine Addition: Add Hydroxylamine hydrochloride (2.08 g) to the suspension. The mixture will remain a slurry.

-

Base Activation: Dissolve Sodium Carbonate (2.12 g) in Water (10 mL). Add this aqueous solution dropwise to the ethanol slurry over 5 minutes.

-

Observation:

evolution (bubbling) will occur as the carboxylic acid and HCl salt are neutralized. The mixture should become a clear or slightly cloudy homogeneous solution.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

oil bath) for 6–8 hours .-

Monitoring: Check by TLC (Eluent: DCM/MeOH 9:1 + 1% AcOH). The starting nitrile (

) should disappear, and a more polar spot (Amidoxime,

-

Phase 2: Workup & Isolation

The product is amphoteric (zwitterionic). Isolation requires careful pH adjustment to the isoelectric point (pI).

-

Concentration: Remove the bulk of the ethanol by rotary evaporation (bath

) to leave an aqueous residue. -

Dilution: Add Water (10 mL) to the residue to ensure all inorganic salts are dissolved. The solution will be basic (pH > 8).

-

Precipitation (Critical Step):

-

Place the flask in an ice bath.

-

Slowly add 2M HCl dropwise while stirring.

-

Monitor pH.[2] As you pass pH 7, a white solid may start to form.

-

Target pH: Adjust to pH 4–5 . This is the region where the carboxylic acid is protonated, but the amidoxime (

) is largely neutral/zwitterionic and least soluble. -

Caution: Do not acidify to pH < 2, or the amidoxime hydrochloride salt may form, which is water-soluble.

-

-

Filtration: Stir the suspension at

for 30 minutes to maximize yield. Filter the white solid using a Buchner funnel.[3] -

Washing: Wash the cake with cold water (

) to remove NaCl. -

Drying: Dry the solid in a vacuum oven at

overnight.

Caption: Operational workflow for the synthesis and isolation of 4-carboxybenzamidoxime.

Characterization & Quality Control

The product is a high-melting white solid. Due to the zwitterionic nature, it is sparingly soluble in chloroform or DCM but soluble in DMSO and Methanol.

| Parameter | Expected Value/Range | Notes |

| Appearance | White to Off-white powder | |

| Melting Point | > 230 °C (dec) | Decomposes upon melting; typical for amidoximes.[4] |

| Solubility | DMSO, MeOH, dilute base/acid | Poor solubility in non-polar solvents. |

Spectroscopic Data (DMSO-d6)

-

NMR (400 MHz):

- 12.0–13.0 (br s, 1H, –COOH ).

- 9.8–10.0 (s, 1H, –NOH ).

-

7.95 (d,

-

7.75 (d,

-

5.9–6.1 (br s, 2H, –NH

-

NMR (100 MHz):

- 167.5 (COOH), 150.8 (C=N), 136.5 (Ar-C), 132.0 (Ar-C), 129.5, 125.8.

Troubleshooting & Optimization

Issue: Low Yield / No Precipitate

-

Cause: The pH during workup is too low (< 2) or too high (> 7).

-

Solution: The product is amphoteric. If the solution is clear at pH 2, slowly add dilute NaOH to reach pH 4.5. If clear at pH 8, add dilute HCl to reach pH 4.5.

-

Alternative Isolation: If precipitation fails, saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate/Isopropanol (3:1).

Issue: Incomplete Conversion

-

Cause: "Proton Sink" effect. The carboxylic acid consumed the base intended for hydroxylamine.

-

Solution: Increase Base to 3.0 equivalents and

to 4.0 equivalents. Ensure the reaction pH is basic (check with pH paper wetted with water; vapor should be basic/neutral).

Issue: Colored Impurities

-

Cause: Oxidation of hydroxylamine or trace metals.

-

Solution: Add a pinch of sodium metabisulfite during the workup or recrystallize the final product from water/ethanol (9:1).

References

-

Sandmeyer Cyanation & Hydrolysis (Contextual): Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

-

General Amidoxime Synthesis: Organic Syntheses Procedure for Benzamidoximes. Organic Syntheses, Coll. Vol. 4, p.569 (1963). Available at: [Link]

-

Amidoxime Derivatives in Drug Design: Design, Synthesis and Characterization of Novel Sulfonamides Derivatives. ResearchGate. Available at: [Link]

Sources

Recrystallization solvent for 4-(N-Hydroxycarbamimidoyl)benzoic acid purification

This Application Note and Protocol details the purification of 4-(N-Hydroxycarbamimidoyl)benzoic acid (also known as 4-amidino-benzoic acid hydroxyamide), a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Betrixaban) and other amidine-based pharmaceuticals.

Introduction & Chemical Context

Compound: 4-(N-Hydroxycarbamimidoyl)benzoic acid

CAS: 15973-14-5 (Generic structure reference) / 42823-72-3 (HCl salt context)

Molecular Formula:

The Purification Challenge

This molecule presents a unique "solubility paradox" due to its zwitterionic potential. It contains:

-

Carboxylic Acid (

): Hydrophilic, acidic. -

Amidoxime Group (

): Polar, basic, and thermally sensitive. -

Phenyl Ring: Hydrophobic core.

Crude samples from the cyano-conversion synthesis typically contain inorganic salts (KCl/NaCl), unreacted nitrile, and trace amide byproducts. Standard single-solvent recrystallization often fails because solvents that dissolve the polar functional groups (water) do not dissolve the hydrophobic core efficiently at low temperatures, leading to "oiling out" or low recovery.

The Solution: A Binary Solvent System (Ethanol/Water) is the authoritative standard for this class of compounds. It leverages the high solubility of the organic framework in hot ethanol and the selective precipitation power of water upon cooling.

Solvent Selection Strategy

The choice of solvent is governed by the "Solubility-Stability" Matrix . Amidoximes are prone to thermal rearrangement (to amides) or decomposition (to nitriles) upon prolonged heating above 80°C. Therefore, high-boiling solvents like DMSO or DMF are contraindicated for recrystallization despite their high solvency power.

Comparative Solvent Analysis

| Solvent System | Solvency (Hot) | Solvency (Cold) | Impurity Rejection | Suitability |

| Ethanol (95-100%) | High | Moderate | Good (Organics) | Primary Solvent |

| Water | Moderate | Low | Excellent (Salts) | Anti-Solvent |

| Methanol | Very High | High | Poor (Yield loss) | Alternative |

| Ethyl Acetate | Low | Very Low | N/A | Wash Solvent Only |

| DMSO/DMF | Very High | Very High | N/A | Avoid (Removal difficult) |

Detailed Recrystallization Protocol

Phase 1: Preparation & Dissolution

Objective: Dissolve the target molecule while leaving inorganic salts (from synthesis) undissolved for filtration.

-

Weighing: Place 10.0 g of crude 4-(N-Hydroxycarbamimidoyl)benzoic acid into a 250 mL round-bottom flask (RBF).

-

Solvent Addition: Add 80 mL of Ethanol (absolute or 95%) .

-

Heating: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to a gentle reflux (

) using an oil bath or heating mantle.-

Note: Do not overheat. The amidoxime bond is labile.

-

-

Assessment: The organic product should dissolve completely. If the solution remains cloudy due to inorganic salts (white granular solids), proceed to filtration. If the product is not dissolved, add Ethanol in 5 mL increments until dissolution is complete.

Phase 2: Hot Filtration (Clarification)

Objective: Remove insoluble mechanical impurities and inorganic salts.

-

Setup: Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

-

Filtration: Filter the hot refluxing solution rapidly into a clean, pre-warmed Erlenmeyer flask.

-

Rinse: Wash the filter cake with 5-10 mL of hot ethanol to recover residual product.

Phase 3: Nucleation & Growth (The "Cloud Point" Method)

Objective: Induce controlled crystallization using Water as an anti-solvent.

-

Re-heating: Return the filtrate to a gentle boil on a hot plate.

-

Anti-Solvent Addition: Slowly add Deionized Water (warm,

) dropwise to the boiling ethanolic solution.-

Target: Continue addition until a faint, persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

-

Ratio: The final solvent ratio is typically between 3:1 and 2:1 (Ethanol:Water) .

-

-

Clearing: Add just enough hot Ethanol (1-2 mL) to clear the turbidity and restore a transparent solution.

-

Cooling:

-

Remove from heat.[2]

-

Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.

-

Critical:Do not plunge immediately into ice; rapid cooling traps impurities.

-

Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Phase 4: Isolation & Drying

-

Filtration: Collect the white crystalline solid via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 20 mL of a cold Ethanol/Water (1:1) mixture to remove mother liquor contaminants.

-

Drying: Dry the solid in a vacuum oven at 45-50°C for 6-12 hours.

-

Warning: Do not exceed 60°C. Amidoximes can dehydrate to cyano-compounds at high temperatures.

-

Process Visualization

Workflow Diagram

Figure 1: Step-by-step purification workflow for amidoxime intermediates.

Solubility Logic Tree

Figure 2: Mechanistic basis for the Ethanol/Water binary solvent selection.

Analytical Validation

To confirm the success of the recrystallization, perform the following checks:

| Technique | Expected Result | Failure Mode Indicator |

| HPLC (C18 Column) | Purity > 98.5% (Area %) | Peak splitting (Salt formation) or extra peaks at RRT 1.1 (Amide hydrolysis). |

| Melting Point | Decomposes > 220°C (Charring) | Sharp melting < 200°C indicates high impurity levels or wet cake. |

| 1H-NMR (DMSO-d6) | Missing OH/NH2 signals suggest decomposition to nitrile. |

References

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Carbamimidoylbenzoic acid | C8H8N2O2.[3] Retrieved March 3, 2026, from [Link]

- Google Patents. (2017). WO201776739A1 - Process for the preparation of Factor Xa inhibitors.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 3, 2026, from [Link]

Sources

Application Note: High-Resolution Separation of 4-Carboxybenzamidoxime and Related Impurities via Polar-Embedded RP-HPLC

Executive Summary

This guide details the method development lifecycle for 4-carboxybenzamidoxime , a critical intermediate often encountered in the synthesis of anticoagulant and antiviral prodrugs. Due to its amphoteric nature (containing both an acidic carboxyl group and a basic amidoxime moiety), this molecule presents significant chromatographic challenges, including peak tailing, poor retention on standard C18 phases, and pH-dependent solubility issues.

We present a robust, self-validating protocol using Polar-Embedded Reversed-Phase HPLC . This approach ensures baseline resolution between the target amidoxime, its nitrile precursor (4-cyanobenzoic acid), and its hydrolytic degradants (4-carboxybenzamide and terephthalic acid).

Physicochemical Analysis & Separation Strategy

The Chemical Challenge

Effective separation requires understanding the ionization states of the molecule. 4-carboxybenzamidoxime possesses two ionizable centers with conflicting pKa values:

-

Carboxylic Acid (-COOH): pKa

3.5 – 4.0. -

Amidoxime (-C(NH

)=NOH): The protonated form (

The "Zwitterionic Trap":

At pH values between 4.0 and 5.0, the molecule exists largely as a zwitterion (COO

The Solution: pH Control & Stationary Phase Selection

To stabilize the molecule for RP-HPLC, we must force it into a single dominant ionization state.

-

Strategy A (High pH > 7): Both groups are deprotonated (COO

/ Neutral Amidoxime). Risk:[1] Silica dissolution and poor retention of the highly polar dicarboxylate impurities. -

Strategy B (Low pH < 3): The carboxyl group is neutral (COOH), and the amidoxime is protonated (Cationic). Benefit: The neutral carboxyl group provides sufficient hydrophobicity for retention, while the cationic amidoxime improves solubility.

Decision: We utilize Low pH (2.5) combined with a Polar-Embedded C18 Column . The polar-embedded group shields surface silanols (preventing cationic tailing of the amidoxime) and prevents "phase collapse" in the highly aqueous mobile phases required to retain the polar impurities.

Visualization of Degradation & Logic

Degradation Pathway

Understanding the impurities is essential for specificity. The amidoxime is an intermediate; it is formed from a nitrile and can hydrolyze to an amide or acid.

Caption: Chemical pathway showing the target amidoxime flanked by its precursor (nitrile) and hydrolysis products (amide, acid).[2][3][4][5][6]

Method Development Decision Tree

Caption: Logic flow determining the optimal pH and stationary phase based on the amphoteric properties of the analyte.

Detailed Experimental Protocols

Protocol 1: Instrument & Mobile Phase Preparation

Reagents:

-

Potassium Dihydrogen Phosphate (

) -

Milli-Q Water (18.2 MΩ)

Mobile Phase A (Buffer pH 2.5):

-

Dissolve 2.72 g of

in 950 mL of Milli-Q water (20 mM concentration). -

Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid. Note: Precise pH is critical to suppress carboxylic acid ionization.

-

Dilute to 1000 mL volume.

-

Filter through a 0.22 µm nylon membrane.

Mobile Phase B:

-

100% Acetonitrile.

Standard Preparation:

-

Stock: Dissolve 10 mg 4-carboxybenzamidoxime in 10 mL Methanol/Water (50:50).

-

Working Standard: Dilute to 0.1 mg/mL in Mobile Phase A. Note: Matching the diluent to the initial mobile phase prevents peak distortion for early eluting polar compounds.

Protocol 2: Optimized Gradient Method

This method utilizes a "Polar-Embedded" column (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18).

| Parameter | Setting |

| Column | Polar-Embedded C18, 150 x 4.6 mm, 4 µm (or 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled) |

| Injection Vol | 10 µL |

| Detection | UV @ 240 nm (Amidoxime |

Gradient Table:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Load/Retain Polar Acids |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 60 | 40 | Linear Ramp |

| 20.0 | 10 | 90 | Wash (Elute Nitrile) |

| 22.0 | 10 | 90 | Hold Wash |

| 22.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | Ready for Next Inj |

Expected Elution Order:

-

Terephthalic Acid: ~3-4 min (Most Polar)

-

4-Carboxybenzamide: ~6-7 min

-

4-Carboxybenzamidoxime (Target): ~9-10 min

-

4-Cyanobenzoic Acid: ~16-17 min (Least Polar)

Validation & Stress Testing (Self-Validating System)

To ensure the method is "self-validating" (i.e., capable of detecting method failure or sample degradation), perform the following stress tests.

Hydrolytic Stress Test

-

Procedure: Dissolve 5 mg of the target amidoxime in 5 mL of 0.1 N HCl. Heat at 60°C for 1 hour. Neutralize and inject.

-

Success Criteria: You must observe the disappearance of the main peak and the appearance/growth of the 4-carboxybenzamide peak. If these peaks co-elute, the method lacks specificity.

Specificity Check (Resolution)

-

Requirement: Calculate Resolution (

) between the Amide impurity and the Amidoxime target. -

Acceptance:

. If

Troubleshooting Guide

| Issue | Likely Cause | Corrective Action |

| Peak Tailing (Target) | Silanol interaction with cationic amidoxime. | Ensure pH is |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in 95% Buffer / 5% ACN (Mobile Phase A) instead of pure Methanol. |

| Retention Drift | "Phase Collapse" (Dewetting). | If using 100% aqueous start on a standard C18, the chains collapse. Switch to "AQ" type columns designed for 100% aqueous use. |

| Ghost Peaks | Buffer precipitation. | Ensure the transition from 90% ACN back to 95% Buffer (at 22.1 min) is not causing phosphate precipitation. Check system backpressure. |

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and pH control in RP-HPLC).

-

Kulik, A., et al. (2011).[7] "HPLC method for identification and quantification of benzimidazole derivatives." Acta Poloniae Pharmaceutica. Link (Demonstrates separation of similar benz-derivative heterocycles using phosphate buffers).

-

SIELC Technologies. "Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column." Link (Reference for relative retention of the nitrile precursor).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO and Water)." University of Wisconsin-Madison. Link (Authoritative source for estimating pKa of benzoic acid and amidoxime functionalities).

-

BenchChem. "High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide." Link (Protocol comparison for benzamide derivatives).

Sources

- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Separation of 4-Cyanobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

Application Note: High-Efficiency Uranium Extraction from Seawater Using 4-Carboxybenzamidoxime (4-CBAO) Ligands

Target Audience: Materials Scientists, Marine Chemists, and Nuclear Fuel Cycle Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The world's oceans contain an estimated 4.5 billion tons of uranium, representing a virtually limitless fuel supply for sustainable nuclear energy[1]. However, extracting this resource is a massive chemical engineering challenge due to the ultra-low concentration of uranium in seawater (~3.3 ppb) and the presence of highly concentrated competing ions such as vanadium (

Amidoxime-based polymers are currently the gold standard for marine uranium recovery. Within this class, 4-carboxybenzamidoxime (4-CBAO) has emerged as a superior bifunctional ligand[4][5]. This application note details the mechanistic rationale, synthesis protocols, and validation workflows for utilizing 4-CBAO-functionalized matrices to achieve high-capacity, selective, and reusable uranium extraction.

Mechanistic Rationale & Ligand Design

To build a self-validating experimental system, researchers must understand the causality behind the ligand's structural design. The efficacy of 4-CBAO relies on two synergistic functional groups:

-

The Amidoxime Chelator (

Coordination): X-ray absorption fine structure (XAFS) spectroscopy confirms that amidoxime groups bind the uranyl ion ( -

The 4-Carboxy Anchor (Hydrophilicity & Grafting): Polymeric adsorbents often suffer from "hydrophobic collapse" in high-salinity environments, which traps active sites inside the polymer matrix. The 4-carboxy modification serves a dual purpose: it provides a highly reactive anchor for covalent grafting (via amide or ester linkages) onto polymer backbones (e.g., Polyvinyl alcohol or Porous Aromatic Frameworks)[5][7], and it drastically increases the superhydrophilicity of the resulting matrix, ensuring rapid diffusion of uranyl ions into the mesopores[7].

Experimental Workflows & Methodologies

The following protocols are designed to ensure high reproducibility and self-validation through strategic chemical conditioning and non-destructive elution.

Protocol A: Sorbent Preparation and Alkaline Conditioning

Causality: As-synthesized amidoxime groups are predominantly protonated. Alkaline conditioning deprotonates the amidoxime moiety, significantly increasing its nucleophilicity and binding affinity for the uranyl carbonate complexes found in natural seawater[5][8].

-

Grafting: Disperse 1.0 g of the primary amine-functionalized polymer backbone (e.g., porous aromatic framework or cross-linked PE fibers) in 50 mL of anhydrous dimethylformamide (DMF).

-

Coupling: Add 1.5 equivalents of 4-carboxybenzamidoxime (4-CBAO), followed by standard amide coupling reagents (e.g., HATU and DIPEA)[4]. Stir at room temperature for 24 hours under a nitrogen atmosphere.

-

Washing: Filter the functionalized sorbent and wash sequentially with DMF, methanol, and deionized water to remove unreacted ligands.

-

Alkaline Conditioning (Critical Step): Submerge the 4-CBAO functionalized sorbent in a 0.44 M KOH solution (or 3 wt% KOH) at 80 °C for 3 to 24 hours[5][8]. Note: Extended conditioning (up to 24h) maximizes deprotonation but must be optimized to prevent polymer backbone hydrolysis.

-

Neutralization: Wash the conditioned sorbent with deionized water until the effluent reaches a neutral pH (~7.0). Dry under vacuum at 40 °C.

Protocol B: Natural Seawater Flow-Through Adsorption

Causality: Batch adsorption tests rapidly deplete local uranium concentrations, leading to artificially low capacity readings. Flow-through columns mimic natural ocean currents, providing a continuous supply of 3.3 ppb uranium[3].

-

Column Packing: Pack 50–100 mg of the conditioned 4-CBAO sorbent into a glass flow-through column equipped with glass frit filters.

-

Seawater Filtration: Pre-filter natural seawater through a 0.45 μm membrane to remove marine particulate matter and microorganisms that cause biofouling[5][9].

-

Flow Parameters: Pump the filtered seawater through the column at a linear velocity of ~2 cm/s, maintaining a constant temperature of 20 ± 1.5 °C[3].

-

Duration: Run the extraction continuously for 28 to 56 days. Monitor the effluent periodically via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to calculate breakthrough and uptake kinetics.

Protocol C: Non-Destructive Elution and Regeneration

Causality: Traditional acid stripping (e.g., 0.5 M HCl) efficiently removes uranium but catalyzes the hydrolysis of amidoxime groups into carboxylate groups. Over multiple cycles, this degrades uranium capacity and increases the parasitic adsorption of calcium and magnesium[10]. Using a bicarbonate eluent preserves the amidoxime integrity.

-

Stripping: Submerge the uranium-loaded sorbent in a 1.0 M

or -

Agitation: Stir gently at room temperature for 12–24 hours. The high carbonate concentration forces the formation of highly soluble uranyl tricarbonate complexes (

), pulling uranium off the ligand. -

Recovery: Filter the sorbent. The filtrate now contains concentrated uranium, which can be precipitated as yellowcake.

-

Regeneration: Wash the recovered sorbent with deionized water. It is now ready for the next seawater exposure cycle.

Quantitative Performance Metrics

The table below summarizes the typical quantitative performance of optimized amidoxime/benzamidoxime-functionalized adsorbents in marine environments, providing a benchmark for 4-CBAO validation[3][5][7][8][10].

| Performance Metric | Simulated Seawater (Spiked) | Natural Seawater (Flow-Through) | Causality / Note |

| Uranium Concentration | 5 – 8 ppm | ~3.3 ppb | Natural seawater tests require continuous flow to prevent depletion. |

| Adsorption Capacity (U) | 102 – 385 mg/g | 3.35 – 5.40 mg/g | Capacity drops in natural seawater due to intense competition from |

| Half-Saturation Time | < 2 Days | 20 – 25 Days | Superhydrophilic 4-CBAO matrices accelerate diffusion, lowering this metric. |

| Uranium Recovery (Elution) | > 95% (via HCl) | ~100% (via | |

| Reusability Capacity Drop | < 5% after 6 cycles | ~72% drop by Cycle 4 | Long-term natural exposure causes slow amidoxime-to-carboxylate conversion. |

Workflow Visualization

The following diagram illustrates the logical progression from ligand grafting to uranium recovery, highlighting the critical self-validating steps of the protocol.

Caption: Workflow of 4-CBAO functionalized adsorbents for uranium extraction from seawater.

References

-

[7] Superhydrophilic Amidoxime-Modified Poly(vinyl alcohol) Fibers for Enhanced Uranium Extraction from Seawater. Langmuir - ACS Publications. Available at:[Link]

-

[2] Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials. MDPI. Available at:[Link]

-

[10] Investigations into the Reusability of Amidoxime-Based Polymeric Adsorbents for Seawater Uranium Extraction. Oak Ridge National Laboratory (ORNL). Available at:[Link]

-

[3] Characterization and Testing of Amidoxime-Based Adsorbent Materials to Extract Uranium from Natural Seawater. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

-

[4] Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. ResearchGate. Available at:[Link]

-